molecular formula C14H9FN2O3 B1438597 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 1105192-76-4

3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No. B1438597
CAS RN: 1105192-76-4
M. Wt: 272.23 g/mol
InChI Key: QBMACEIMXCIKDY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point and solubility of the compound can be determined experimentally .

Scientific Research Applications

Biomedical Research

This compound belongs to the family of pyrazolopyridines, which are known for their biomedical applications due to their structural similarity to purine bases like adenine and guanine . They have been explored for their potential in treating various diseases, including cancer, where they may inhibit cell proliferation.

Antimicrobial and Antiviral Activities

Pyridine derivatives, including those similar to our compound of interest, have shown promising antimicrobial and antiviral properties . They have been studied for their effectiveness against a range of pathogens, which could lead to the development of new therapeutic agents.

Pharmacology

In pharmacological research, pyrazolopyridines are investigated for their drug-like properties and interactions with biological targets . They are potential candidates for drug development due to their modifiable structure, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles.

Material Science

The structural features of pyrazolopyridines, such as the presence of fluorophenyl groups, make them interesting for material science applications. They could be used in the synthesis of organic semiconductors or as building blocks for more complex materials .

Organic Synthesis

As a heterocyclic compound, 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid can serve as a precursor or intermediate in the synthesis of various organic molecules. Its carboxylic acid group, in particular, provides a functional handle for further chemical transformations .

Environmental Science

While direct applications in environmental science are not well-documented for this specific compound, related pyridine derivatives are often studied for their environmental impact, biodegradability, and potential use in green chemistry practices .

Chemical Biology

In chemical biology, such compounds are valuable tools for probing biological systems. They can be used to label proteins, visualize cellular processes, or act as inhibitors to study enzyme function .

Analytical Chemistry

Pyrazolopyridines can also be used in analytical chemistry as standards or reagents due to their distinct chemical properties. They might be involved in developing new assays or detection methods for biological molecules .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

3-(4-fluorophenyl)-4-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3/c1-7-6-10(14(18)19)16-13-11(7)12(17-20-13)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMACEIMXCIKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156792
Record name 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid

CAS RN

1105192-76-4
Record name 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 4
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid

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